
t-Boc-Aminooxy-PEG2-Azida
Descripción general
Descripción
t-Boc-Aminooxy-PEG2-Azide is a compound that serves as a crosslinker containing a t-Boc-aminooxy group and an azide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. This compound is particularly useful in bioconjugation experiments due to its ability to form stable linkages.
Aplicaciones Científicas De Investigación
t-Boc-Aminooxy-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in bioconjugation experiments to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
Target of Action
t-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The primary targets of this compound are biomolecules containing aldehyde or ketone groups . The protected aminooxy can be deprotected by mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Mode of Action
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The formation of a stable triazole linkage is the result of this interaction .
Biochemical Pathways
t-Boc-Aminooxy-PEG2-Azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-Aminooxy-PEG2-Azide is the formation of a stable oxime linkage with biomolecules containing aldehyde or ketone groups . This action is reversible . In the context of PROTACs, the result is the selective degradation of target proteins .
Action Environment
The action of t-Boc-Aminooxy-PEG2-Azide can be influenced by environmental factors such as pH. The protected aminooxy can be deprotected under mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions .
Análisis Bioquímico
Biochemical Properties
t-Boc-Aminooxy-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation and PEGylation processes. The azide group of t-Boc-Aminooxy-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming a stable triazole linkage . This reaction is highly specific and efficient, making t-Boc-Aminooxy-PEG2-Azide an essential tool in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules in aqueous media .
Cellular Effects
t-Boc-Aminooxy-PEG2-Azide influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing the stability of bioconjugates. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the precise modification of biomolecules . For example, t-Boc-Aminooxy-PEG2-Azide can be used to conjugate drugs to specific cell surface receptors, thereby improving the efficacy and specificity of targeted therapies . Additionally, the hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-Azide increases the solubility of conjugated molecules, reducing potential cytotoxicity and enhancing cellular uptake .
Molecular Mechanism
The molecular mechanism of t-Boc-Aminooxy-PEG2-Azide involves its ability to form stable linkages with biomolecules through Click Chemistry reactions. The azide group of t-Boc-Aminooxy-PEG2-Azide reacts with alkyne groups in the presence of a copper catalyst, forming a triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The t-Boc protected aminooxy group can be deprotected under mild acidic conditions, enabling it to react with aldehyde or ketone groups to form a stable oxime linkage . These reactions facilitate the conjugation of t-Boc-Aminooxy-PEG2-Azide to various biomolecules, enhancing their stability and solubility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-Aminooxy-PEG2-Azide can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or acidic conditions . Long-term studies have shown that t-Boc-Aminooxy-PEG2-Azide can maintain its activity and stability for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting the efficacy of bioconjugates and other applications .
Dosage Effects in Animal Models
The effects of t-Boc-Aminooxy-PEG2-Azide can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively enhance the stability and solubility of bioconjugates . At higher doses, t-Boc-Aminooxy-PEG2-Azide may exhibit toxic or adverse effects, including potential cytotoxicity and immune responses . Threshold effects have been observed in some studies, indicating that the optimal dosage of t-Boc-Aminooxy-PEG2-Azide may vary depending on the specific application and target biomolecule .
Metabolic Pathways
t-Boc-Aminooxy-PEG2-Azide is involved in various metabolic pathways, particularly those related to bioconjugation and PEGylation. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules . Additionally, t-Boc-Aminooxy-PEG2-Azide can affect metabolic flux and metabolite levels by enabling the targeted delivery of therapeutic agents and other biomolecules .
Transport and Distribution
t-Boc-Aminooxy-PEG2-Azide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-Azide enhances its solubility in aqueous media, facilitating its transport and distribution within biological systems . Additionally, the compound can accumulate in specific cellular compartments or tissues, depending on its conjugation to target biomolecules .
Subcellular Localization
The subcellular localization of t-Boc-Aminooxy-PEG2-Azide is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, depending on its conjugation to target biomolecules . This targeted localization can enhance the efficacy and specificity of bioconjugates, improving their therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG2-Azide is synthesized through a series of chemical reactions involving the protection of the aminooxy group with a t-Boc group and the introduction of an azide group. The synthetic route typically involves the following steps:
- Protection of the aminooxy group with a t-Boc group.
- Introduction of the azide group through nucleophilic substitution reactions.
- Purification of the final product to achieve high purity (≥95%).
Industrial Production Methods
In industrial settings, the production of t-Boc-Aminooxy-PEG2-Azide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and the product is typically stored at 2-8°C for short-term use or -20°C for long-term storage.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-Aminooxy-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst.
Common Reagents and Conditions
Reagents: Alkynes, DBCO, BCN, copper catalysts.
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are stable triazole linkages, which are useful in various bioconjugation applications .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-Aminooxy-PEG8-Azide: Similar to t-Boc-Aminooxy-PEG2-Azide but with a longer PEG spacer, providing increased solubility and flexibility.
Aminooxy-PEG: Contains an aminooxy group without the t-Boc protection, used in bioconjugation reactions with aldehydes and ketones.
Uniqueness
t-Boc-Aminooxy-PEG2-Azide is unique due to its combination of a t-Boc-protected aminooxy group and an azide group, allowing for versatile applications in Click Chemistry and bioconjugation. The t-Boc protection provides stability during synthesis and storage, while the azide group enables efficient and selective reactions with alkyne groups .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)
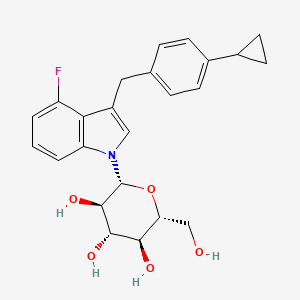
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)
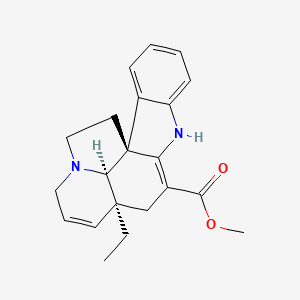
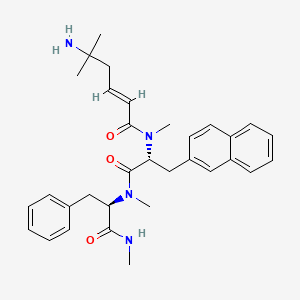
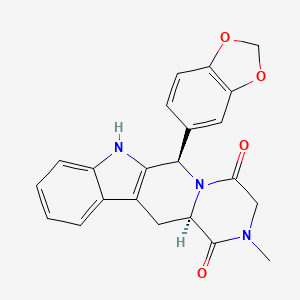
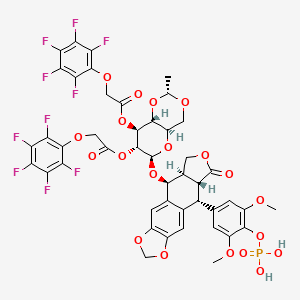
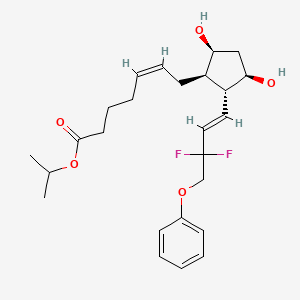

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

